molecular formula C18H19N3O4S B2823521 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2823521
M. Wt: 373.4 g/mol
InChI Key: TWQMFVMZYMEMNQ-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide is a pyrazolone-derived sulfonamide compound characterized by a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core linked to a 4-methoxybenzenesulfonamide moiety. The pyrazolone ring system is a well-established pharmacophore in medicinal chemistry, often associated with anti-inflammatory, analgesic, and antimicrobial activities .

Crystallographic studies of structurally related compounds (e.g., 4-methylbenzenesulfonamide derivatives) reveal planar amide groups and intermolecular hydrogen bonding patterns (e.g., N–H⋯O interactions), which stabilize crystal packing and may correlate with bioactivity .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-13-17(18(22)21(20(13)2)14-7-5-4-6-8-14)19-26(23,24)16-11-9-15(25-3)10-12-16/h4-12,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQMFVMZYMEMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H18N3O4SC_{15}H_{18}N_{3}O_{4}S with a molecular weight of 350.39 g/mol. Its structure includes a pyrazole ring fused with a phenyl group and a methoxybenzenesulfonamide moiety, which is crucial for its biological effects.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, primarily:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds often possess significant antibacterial properties. For instance, related compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness .
  • Anticancer Properties : The compound's structural analogs have been evaluated for their anticancer effects. In vitro studies revealed that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways .
  • Kinase Inhibition : The compound is also noted for its potential as a kinase inhibitor. Kinases play vital roles in cellular signaling, and inhibiting their activity can lead to therapeutic effects in diseases such as cancer and inflammatory disorders .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interfere with enzyme function, particularly in bacterial metabolism.
  • Induction of Apoptosis : Research indicates that the compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : By inhibiting specific kinases involved in inflammatory pathways, the compound may reduce cytokine production and inflammation .

Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyrazole derivatives against E. coli and S. aureus. The results indicated that compounds similar to this compound showed significant inhibition at concentrations as low as 0.5 mM .

Anticancer Evaluation

In vitro tests on breast cancer cell lines (T47D) demonstrated that certain pyrazole derivatives exhibited cytotoxic effects through apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeMechanismTested ModelsKey Findings
AntibacterialEnzyme inhibitionE. coli, S. aureusSignificant inhibition at 0.5 mM
AnticancerApoptosis inductionT47D breast cancer cellsInduced apoptosis via caspase activation
Kinase InhibitionModulation of signaling pathwaysVarious cell linesPotential therapeutic effects in cancer

Comparison with Similar Compounds

Structural and Functional Group Modifications

The biological and physicochemical properties of pyrazolone derivatives are highly dependent on substituents at the 4-position of the pyrazolone ring. Below is a comparative analysis of key analogs:

Compound Substituent Key Features
Target Compound 4-Methoxybenzenesulfonamide Electron-donating methoxy group; moderate polarity, hydrogen-bonding capability
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide Electron-neutral methyl group; reduced polarity vs. methoxy analog
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide 2-Methoxybenzamide Ortho-methoxy position; steric hindrance may limit receptor interactions
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-chlorophenyl)acetamide 2-(4-Chlorophenyl)acetamide Electron-withdrawing chloro group; enhanced lipophilicity
4-Acetylphenyl-substituted analog 4-Acetylphenyl Strong electron-withdrawing group; lowest cytotoxicity in series

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound provides moderate electron-donating effects, balancing solubility and membrane permeability. In contrast, 4-acetylphenyl derivatives exhibit significantly reduced cytotoxicity, likely due to excessive electron withdrawal destabilizing target interactions .
  • Sulfonamide vs.

Key Findings :

  • The 4-methoxy substitution in the target compound results in intermediate cytotoxic activity compared to other aryl groups, suggesting a balance between electronic effects and steric compatibility .
  • Sulfonamide derivatives generally exhibit lower cytotoxicity than carboxamides, possibly due to reduced metabolic activation or improved target selectivity .
Physicochemical and Crystallographic Properties
Compound Melting Point (°C) Hydrogen Bonding Crystal System
Target Compound Not reported N–H⋯O (predicted) Not reported
4-Methylbenzenesulfonamide analog 253–255 R22(10) dimer motifs via N–H⋯O bonds Monoclinic
2-(4-Chlorophenyl)acetamide analog 473–475 R22(10) dimers; dihedral angles 48.45° Monoclinic
Hydrazinecarbothioamide derivatives 237–250 Intra-/intermolecular N–H⋯S interactions Orthorhombic

Insights :

  • The target compound’s predicted hydrogen-bonding capability aligns with its sulfonamide group, which facilitates dimerization in related structures .
  • Higher melting points in sulfonamide vs. acetamide derivatives correlate with stronger intermolecular interactions .

Q & A

Q. What are the critical parameters for synthesizing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide with high yield and purity?

  • Methodological Answer : Synthesis involves condensation of pyrazole precursors with sulfonating agents. Key parameters include:
  • Temperature control : Maintain 60–80°C during sulfonylation to prevent side reactions.
  • pH adjustment : Use buffered conditions (pH 6–7) to stabilize intermediates.
  • Purification : Recrystallization in ethanol/water (3:1 v/v) improves purity (>95%) .
    Table 1 : Optimal Conditions from Literature
StepTemperature (°C)SolventYield (%)Purity (%)
Condensation70DMF7892
Sulfonylation65Acetone8596

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide NH at δ 10.2 ppm). Use DMSO-d₆ for solubility .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond: 1.76 Å) and dihedral angles (pyrazole ring vs. benzene: 85.3°) .
  • IR : Confirm sulfonamide S=O stretches at 1150–1300 cm⁻¹ .

Advanced Research Questions

Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the compound’s stability and reactivity?

  • Methodological Answer : Intramolecular hydrogen bonds between the sulfonamide NH and pyrazole carbonyl stabilize the planar conformation. Techniques to study this:
  • X-ray crystallography : Reveals O···H–N distances (e.g., 2.09 Å) .
  • DFT calculations : Predict stabilization energy (~25 kJ/mol) from H-bonding .
  • Reactivity impact : Stabilization reduces nucleophilic attack on the sulfonamide group .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in antimicrobial assays)?

  • Methodological Answer :
  • Purity validation : Use HPLC (≥98% purity) to eliminate impurities affecting bioactivity .
  • Assay standardization : Control factors like bacterial strain (e.g., E. coli ATCC 25922) and incubation time (24 hrs) .
  • Structural analogs : Compare with derivatives (e.g., chloro- or nitro-substituted analogs) to identify SAR trends .

Q. What computational strategies are effective for predicting target binding modes and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 1CX2). Key residues: Arg120 and Tyr355 .
  • ADMET prediction : SwissADME evaluates logP (2.8) and bioavailability (56%), indicating moderate solubility .
    Table 2 : Predicted Binding Affinities for Common Targets
TargetBinding Energy (kcal/mol)Proposed Mechanism
COX-2-9.2H-bond with Tyr355
HDAC6-7.8Zn²⁺ coordination

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., LC-MS for purity, SPR for binding affinity) .
  • Advanced Synthesis : For regioselective modifications, employ directed ortho-metalation (DoM) with LDA at -78°C .

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